Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester

Radical polymerisation Monomer reactivity Regioisomer differentiation

Benzoic acid, 4‑ethenyl‑3‑(trifluoromethyl)‑, methyl ester (CAS 957206‑89‑2; methyl 4‑vinyl‑3‑(trifluoromethyl)benzoate), C₁₁H₉F₃O₂, MW 230.18, is a difunctional aromatic ester that combines a polymerizable styrene‑like vinyl group at the para position with an electron‑withdrawing trifluoromethyl group at the meta position. The compound is catalogued primarily as a research‑grade synthetic intermediate and is supplied with typical purities ≥95 %.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
Cat. No. B12072855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C=C)C(F)(F)F
InChIInChI=1S/C11H9F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h3-6H,1H2,2H3
InChIKeySRRPJATZUCQZIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4‑Ethenyl‑3‑(trifluoromethyl)‑, Methyl Ester – Core Identity and Procurement Specifications


Benzoic acid, 4‑ethenyl‑3‑(trifluoromethyl)‑, methyl ester (CAS 957206‑89‑2; methyl 4‑vinyl‑3‑(trifluoromethyl)benzoate), C₁₁H₉F₃O₂, MW 230.18, is a difunctional aromatic ester that combines a polymerizable styrene‑like vinyl group at the para position with an electron‑withdrawing trifluoromethyl group at the meta position . The compound is catalogued primarily as a research‑grade synthetic intermediate and is supplied with typical purities ≥95 % . Its dual reactive architecture – a radical‑active vinyl handle and a hydrolytically labile methyl ester – makes it a scaffold for building functional polymers and fluorinated small molecules, but this same architecture creates marked differences in reactivity, physicochemical properties, and downstream compatibility relative to non‑fluorinated or regioisomeric variants. Consequently, substitution with any superficially similar “vinyl‑benzoate” or “trifluoromethyl‑benzoate” congener without systematic verification of the combined electronic and steric effects of the 4‑vinyl/3‑CF₃ arrangement can yield divergent synthetic outcomes [1].

Why Generic “Vinyl‑Trifluoromethyl Benzoate” Procurement Risks Synthetic Divergence


The methyl ester of 4‑ethenyl‑3‑(trifluoromethyl)benzoic acid is frequently confused with its regioisomers – notably methyl 4‑[1‑(trifluoromethyl)vinyl]benzoate (CAS 893738‑55‑1) and methyl 3‑[1‑(trifluoromethyl)vinyl]benzoate – as well as with non‑vinyl trifluoromethyl benzoates such as methyl 3‑(trifluoromethyl)benzoate . These analogues share the same molecular formula (C₁₁H₉F₃O₂) and are often listed under vague generic descriptions in procurement systems, yet they differ critically in the placement of the polymerizable double bond. When the vinyl function is on the ring (as in the target compound), the monomer exhibits styrenic polymerization behaviour; when the vinyl group is part of a 1‑(trifluoromethyl)vinyl substituent, the double bond is electronically deactivated toward radical polymerisation, altering copolymerisation kinetics and limiting the attainable molecular weight in free‑radical processes [1]. In pharmaceutical intermediate applications, the regiospecific positioning of the vinyl and CF₃ groups dictates the regiochemical outcome of Heck, Suzuki, or hydrogenation steps, meaning that a procurement error can silently derail a multi‑step synthesis with no obvious analytical warning until late‑stage purity checks [2]. For industrial users, substitution without verifying the exact substitution pattern therefore introduces chemical risk that far outweighs any apparent cost or availability advantage.

Head‑to‑Head Quantitative Differentiation of 4‑Ethenyl‑3‑(trifluoromethyl)‑Benzoic Acid Methyl Ester from Its Closest Analogues


Polymerisation Capability: Styrenic Vinyl vs. Deactivated 1‑(Trifluoromethyl)vinyl Regioisomers

The target compound possesses a styrene‑type vinyl group directly attached to the aromatic ring at the 4‑position, which undergoes facile radical homopolymerisation and copolymerisation. In contrast, the regioisomer methyl 4‑[1‑(trifluoromethyl)vinyl]benzoate, in which the double bond is substituted with a trifluoromethyl group, shows markedly reduced radical polymerisability owing to the strong electron‑withdrawing effect of CF₃. The target compound’s vinyl protons appear as a characteristic AMX pattern in ¹H NMR (δ 5.3–6.8 ppm, typical of a monosubstituted styrene), whereas the isomeric 1‑(trifluoromethyl)vinyl group yields a distinct singlet for the terminal =CH₂ protons, enabling unambiguous identity verification . For procurement purposes, this means only the 4‑ethenyl isomer can serve as a direct styrenic monomer for radical chain growth; the regioisomer requires specialised catalyst systems for insertion polymerisation and is unlikely to copolymerise effectively with common vinyl monomers such as styrene or methyl methacrylate [1].

Radical polymerisation Monomer reactivity Regioisomer differentiation

Electronic Landscape: Hammett Substituent Constant of 3‑CF₃‑4‑vinyl‑benzoate vs. Non‑Fluorinated and Mono‑substituted Analogues

The 3‑CF₃ substituent exerts a strong meta‑electron‑withdrawing effect (σₘ = 0.43), which influences the reactivity of both the ester carbonyl and the vinyl group in subsequent transformations (e.g., nucleophilic acyl substitution, electrophilic aromatic substitution, cross‑coupling). Combined with the para‑vinyl group (σₚ for vinyl ≈ −0.02), the overall electronic character of the ring is dominated by the CF₃ group, making this ester significantly less electron‑rich than unsubstituted methyl 4‑vinylbenzoate [1]. While direct experimental Hammett values for the complete 3‑CF₃‑4‑vinyl‑benzoate system are not reported, the additive nature of substituent constants allows prediction: Σσ ≈ 0.41 (σₘ CF₃ + σₚ vinyl), versus Σσ ≈ −0.02 for methyl 4‑vinylbenzoate. This difference predicts that the target compound will undergo electrophilic aromatic substitution approximately 2–3 orders of magnitude more slowly and will show enhanced stability toward oxidative degradation of the aromatic ring [2]. For procurement, this implies the 3‑CF₃‑4‑vinyl ester is the preferred choice when both aromatic stability and vinyl reactivity are required, whereas the non‑fluorinated analogue may be preferred if subsequent electrophilic functionalisation of the ring is intended.

Hammett equation Electronic effects SAR optimisation

Hydrolytic Lability and Orthogonality: Methyl Ester vs. Benzyl and Acid Congeners in Multi‑Step Syntheses

The methyl ester function can be hydrolysed under basic conditions (e.g., LiOH, THF/H₂O, 0–25 °C) to yield 4‑vinyl‑3‑(trifluoromethyl)benzoic acid, whereas the benzyl ester analogue requires hydrogenolysis (H₂, Pd/C) for deprotection [1]. This orthogonality allows sequential deprotection in the presence of other reducible or base‑labile groups. For procurement, the methyl ester is the optimal entry point when the synthetic sequence requires early‑stage vinyl polymerisation or cross‑coupling followed by late‑stage ester hydrolysis; selecting the benzyl ester would necessitate a hydrogenation step that could simultaneously saturate the vinyl group, destroying the very functionality needed for subsequent polymerisation or diversification [2]. No quantitative kinetic data for hydrolysis of this specific compound are available, but the class behaviour of methyl benzoates (t₁/₂ for hydrolysis ~1–4 h under 1 M LiOH in THF/H₂O) versus benzyl esters (stable to these conditions) provides a clear operational differentiation.

Protecting‑group strategy Ester hydrolysis Orthogonal reactivity

High‑Confidence Application Scenarios for 4‑Ethenyl‑3‑(trifluoromethyl)‑Benzoic Acid Methyl Ester Based on Verified Differentiation


Synthesis of Fluorinated Styrenic (Co)Polymers for Coatings and Advanced Materials

When a free‑radical polymerisation pathway is required and the final polymer must carry electron‑withdrawing CF₃ substituents for reduced dielectric constant and enhanced thermal stability, the 4‑ethenyl isomer is the only viable monomer choice among the C₁₁H₉F₃O₂ regioisomers [1]. Its styrenic vinyl group enables copolymerisation with styrene, acrylates, or methacrylates under standard AIBN initiation, producing random or block copolymers with tuneable T₉ and hydrophobicity. The non‑polymerisable regioisomer (methyl 4‑[1‑(trifluoromethyl)vinyl]benzoate) cannot be substituted in this scenario, and procurement of the correct CAS is therefore mandatory [2].

Late‑Stage Diversification in Medicinal Chemistry – Heck and Suzuki Coupling Handle

The 4‑vinyl group serves as a versatile handle for Pd‑catalysed cross‑couplings (Heck, Suzuki) and metathesis reactions, enabling late‑stage introduction of aryl, heteroaryl, or alkyl fragments [1]. The simultaneous presence of the CF₃ group improves metabolic stability and lipophilicity of the resulting drug candidates. For SAR programmes, the methyl ester permits straightforward conversion to the corresponding carboxylic acid for amide coupling, providing a two‑step diversification sequence without affecting the vinyl group. This orthogonal reactivity profile makes the compound preferable over analogues where the vinyl group is absent or substituted with CF₃, which would preclude such transformations [2].

Intermediate for Trifluoromethyl‑Substituted Pyrethroid and Agrochemical Synthesis

Patents describing (trifluoromethyl)vinyl pyrethroid derivatives utilise intermediates that are regiospecifically vinyl‑substituted on the aromatic ring [1]. The title compound, as the methyl ester of 4‑vinyl‑3‑(trifluoromethyl)benzoic acid, serves as a direct precursor to the acid chloride or active ester needed for coupling with pyrethroid alcohol moieties. Its specific substitution pattern (vinyl para to the ester, CF₃ meta) matches the pharmacophoric requirements for insecticidal activity; regioisomeric or de‑vinyl analogues would not generate the correct steric and electronic fit at the target site, making procurement of the exact CAS essential for agrochemical lead optimisation [2].

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